Bis(2,2-diphenylethyl)mercury
Description
Structure
2D Structure
Properties
CAS No. |
38958-17-7 |
|---|---|
Molecular Formula |
C28H26Hg |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
bis(2,2-diphenylethyl)mercury |
InChI |
InChI=1S/2C14H13.Hg/c2*1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2*2-12H,1H2; |
InChI Key |
SIBHMSCNWYFKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Hg]CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2,2 Diphenylethyl Mercury
Strategic Approaches to Carbon-Mercury Bond Formation in Organomercury Synthesis
The creation of a carbon-mercury bond is the fundamental step in the synthesis of any organomercury compound. The choice of synthetic strategy often depends on the nature of the organic group to be attached to the mercury atom and the desired final product, whether it be a mono- or di-organomercury species.
Transmetalation is a widely employed method for the synthesis of organomercury compounds. This process involves the transfer of an organic group from a more electropositive metal to a mercury(II) salt. A general route involves the alkylation of mercury(II) halides with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). wikipedia.org For instance, diethylmercury can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. wikipedia.org Similarly, diphenylmercury (B1670734) is prepared from mercury chloride and phenylmagnesium bromide. wikipedia.org
Organoboron compounds, particularly trialkylboranes, serve as effective precursors for the synthesis of organomercury compounds through transmetalation. Trialkylboranes are versatile intermediates in organic synthesis, readily prepared via the hydroboration of alkenes. wikipedia.org The carbon-boron bond, while having low polarity, allows for the transfer of the alkyl group to a mercury salt. wikipedia.org This method is advantageous as organoboranes are tolerant of a variety of functional groups. The reaction of a trialkylborane with a mercury(II) salt, such as mercury(II) acetate, leads to the formation of an alkylmercury compound.
Decarboxylation of mercury(II) carboxylates presents another route to organomercury compounds. This method involves the thermal decomposition of a mercury(II) salt of a carboxylic acid, resulting in the formation of a carbon-mercury bond and the expulsion of carbon dioxide. The specific conditions required for decarboxylation can vary depending on the nature of the organic moiety.
Electrophilic mercuration involves the direct reaction of a mercury(II) salt with an organic substrate. A common example is the mercuration of electron-rich aromatic compounds, where an electrophilic mercury species attacks the aromatic ring, leading to the substitution of a hydrogen atom with a mercury-containing group. wikipedia.org Another significant application of electrophilic mercuration is the solvomercuration of alkenes. In this reaction, an alkene reacts with a mercury(II) salt in the presence of a nucleophilic solvent. libretexts.org This leads to the addition of the mercury salt and a solvent molecule across the double bond. libretexts.org The resulting organomercury compound can then be demercurated, typically with sodium borohydride, to yield an alcohol or ether, depending on the solvent used. youtube.com
Transmetalation Reactions for Dialkylmercury(II) Synthesis
Specific Synthetic Routes to Bis(2,2-diphenylethyl)mercury
While various general methods can be applied, a specific and efficient route to this compound involves the use of an organoborane precursor.
The synthesis of this compound can be achieved through the reaction of Tris(2,2-diphenylethyl)borane with Mercury(II) Acetate. This reaction is a prime example of the transmetalation strategy utilizing a boron-containing precursor. In a general reaction, a trialkylborane (R₃B) reacts with three equivalents of mercury(II) acetate [Hg(OAc)₂] in a solvent like tetrahydrofuran (THF) to produce three equivalents of the corresponding alkylmercury acetate (RHgOAc) and one equivalent of boron triacetate [B(OAc)₃].
The resulting alkylmercury acetate can then be converted to the dialkylmercury compound, in this case, this compound, through a subsequent reduction step. This can be accomplished by treating the alkylmercury acetate with a reducing agent, such as zinc dust. The zinc reduces the mercury center, facilitating the formation of the dialkylmercury product and elemental mercury.
Transmetalation: (C₆H₅)₂CHCH₂B + 3 Hg(OAc)₂ → 3 (C₆H₅)₂CHCH₂HgOAc + B(OAc)₃
Reduction/Symmetrization: 2 (C₆H₅)₂CHCH₂HgOAc + Zn → [(C₆H₅)₂CHCH₂]₂Hg + Hg + Zn(OAc)₂
This method provides a targeted route to the desired dialkylmercury compound, leveraging the well-established chemistry of organoboranes.
Exploration of Alternative Synthetic Pathways for Related Diorganomercury(II) Analogues
The synthesis of diorganomercury(II) compounds, a class to which this compound belongs, can be achieved through a variety of established chemical routes. These methods generally involve the reaction of a mercury(II) salt with an appropriate organometallic reagent or the direct mercuration of organic substrates. Research into these pathways provides a foundational understanding for the synthesis of a wide array of symmetric and asymmetric diorganomercury(II) analogues.
One of the most prevalent methods for the formation of a carbon-mercury bond is through the reaction of mercury(II) halides with organometallic reagents such as Grignard reagents or organolithium compounds. wikipedia.org For instance, the reaction of mercuric chloride (HgCl₂) with two equivalents of an ethylmagnesium bromide results in the formation of diethylmercury. wikipedia.org This approach is broadly applicable for the synthesis of various dialkyl and diarylmercury compounds. The general reaction involves the alkylation or arylation of the mercury salt, displacing the halide ligands.
Another significant synthetic route involves the reaction of organoboron compounds with mercury salts. Specifically, trialkyl- or trialkenylboranes can react with mercury salts of organic acids, such as mercuric acetate, in an aqueous medium to produce the corresponding diorganomercury compound. google.com This method offers a pathway that is adaptable to commercial-scale production. google.com
Direct mercuration of aromatic compounds is also a viable method for synthesizing diarylmercury compounds. This typically involves the reaction of an aromatic substrate with a mercury(II) salt, often in the presence of a catalyst. libretexts.org Similarly, the process of solvomercuration, which involves the addition of a mercury(II) salt across a carbon-carbon double or triple bond in the presence of a solvent, is a key method for preparing certain organomercury compounds. libretexts.org
Transmetalation reactions provide another avenue for the synthesis of diorganomercury compounds. For example, organotin compounds can undergo transmetalation with mercury salts to form the desired organomercury product. nih.gov This method has been utilized in the synthesis of complex cyclic bisarylmercury compounds. nih.gov
The following table summarizes various synthetic pathways for diorganomercury(II) analogues:
| Synthetic Pathway | Reactants | General Reaction | Key Features |
| From Grignard Reagents | Mercury(II) halide (e.g., HgCl₂), Grignard reagent (R-MgX) | HgX₂ + 2 R-MgX → R₂Hg + 2 MgX₂ | A widely applicable method for both alkyl and aryl derivatives. wikipedia.orgchemicalnote.com |
| From Organolithium Compounds | Mercury(II) halide, Organolithium reagent (R-Li) | HgX₂ + 2 R-Li → R₂Hg + 2 LiX | Similar to the Grignard route, offering a strong nucleophilic carbon source. wikipedia.org |
| From Organoboron Compounds | Mercury(II) salt of an organic acid (e.g., Mercuric acetate), Trialkyl- or Trialkenylborane (R₃B) | 2 R₃B + 3 Hg(OAc)₂ → 3 R₂Hg + 2 B(OAc)₃ | Can be performed in an aqueous medium and is suitable for larger scale synthesis. google.com |
| Solvomercuration | Alkene or Alkyne, Mercury(II) salt (e.g., Hg(OAc)₂), Solvent (e.g., H₂O, ROH) | C=C + HgX₂ + SOLV-H → XHg-C-C-SOLV | Results in the formation of an organomercury compound with a solvent molecule incorporated. libretexts.org |
| Transmetalation from Organotin | Organotin compound (R₄Sn), Mercury(II) salt | R₄Sn + HgX₂ → R₂Hg + R₂SnX₂ | Useful for the synthesis of complex structures and in radiopharmaceutical applications. nih.gov |
Further details on the reaction of mercury(II) salts with organoboron compounds are presented in the table below:
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| Trioctadecylborane | Mercury octanoate | Dioctadecylmercury | Reaction in water with magnesium hydroxide at reflux temperature. google.com |
| Trivinylborane | Mercuric phenolate | Divinylmercury | Reaction in the presence of calcium hydroxide. google.com |
These synthetic methodologies underscore the versatility of organomercury chemistry and provide a robust framework for the targeted synthesis of specific diorganomercury(II) compounds, including analogues structurally related to this compound.
Advanced Studies of Molecular Structure and Bonding in Bis 2,2 Diphenylethyl Mercury
Geometric and Electronic Structure Investigations of Organomercury(II) Species
Analysis of the Carbon-Mercury Bond Characteristics in Diorganomercury(II) Systems
No specific data on the carbon-mercury bond lengths or angles for Bis(2,2-diphenylethyl)mercury is available in the current body of scientific literature.
Elucidation of the Coordination Environment of the Mercury Center
Detailed experimental or computational data that would allow for a precise description of the coordination environment of the mercury center in this compound has not been reported.
Influence of Steric Factors from 2,2-Diphenylethyl Ligands on Molecular Geometry and Conformation
While it can be inferred that the voluminous 2,2-diphenylethyl ligands would exert significant steric influence on the molecule's geometry, specific conformational details and quantitative measures of this influence are not available without dedicated structural studies.
Secondary Bonding Interactions in Organomercury Compounds
Characterization of Intramolecular Non-Covalent Interactions (e.g., Agostic, Anagostic)
There is no published research characterizing the presence or nature of intramolecular non-covalent interactions within the this compound molecule.
Analysis of Intermolecular Interactions and Supramolecular Assembly Principles in the Solid State
An analysis of the intermolecular interactions and supramolecular assembly of this compound in the solid state is not possible due to the lack of crystallographic data.
General principles of organometallic chemistry and structural studies of related diarylmercury compounds indicate that π-coordination and aromatic interactions play a significant role in the solid-state architecture and, to some extent, in the solution-state dynamics of such molecules. These interactions can include:
Intramolecular π-π stacking: The phenyl rings within a single this compound molecule may arrange themselves to engage in stacking interactions, where the electron-rich π systems of the aromatic rings are in close proximity. These interactions are typically characterized by specific distances and orientations (e.g., parallel-displaced or T-shaped) that maximize attractive forces and contribute to the molecule's conformational stability.
Without experimental data from techniques like X-ray crystallography or theoretical calculations from computational chemistry, any discussion on bond lengths, bond angles, interaction energies, and specific geometric parameters for this compound would be purely speculative.
Therefore, while the requested detailed analysis and data tables for "3.2.3. The Role of π-Coordination and Aromatic Interactions in Stabilizing Organomercury Structures" specifically for this compound cannot be provided due to the lack of available scientific literature, it is a reasonable hypothesis that these interactions are a key feature of its molecular and supramolecular chemistry.
Theoretical and Computational Chemistry of Bis 2,2 Diphenylethyl Mercury
Quantum Chemical Approaches to Organomercury Bonding and Reactivity
Density Functional Theory (DFT) has become a primary tool for the computational study of organometallic compounds due to its balance of accuracy and computational cost. DFT calculations can predict the geometric and electronic properties of molecules like bis(2,2-diphenylethyl)mercury with a high degree of reliability.
For a typical dialkylmercury compound, the C-Hg-C moiety is expected to be linear or nearly linear. However, the presence of bulky substituents like the 2,2-diphenylethyl groups in this compound could induce steric hindrance, potentially leading to a slight deviation from the ideal 180° angle. DFT calculations would be able to quantify this distortion. Furthermore, DFT can provide precise information on bond lengths, such as the Hg-C bond, and bond angles within the organic ligands.
The electronic properties, including the distribution of electron density and the molecular electrostatic potential, can also be determined. These properties are crucial for understanding the reactivity of the molecule, particularly its interactions with other chemical species. For instance, in a study of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, DFT calculations were employed to understand the influence of steric bulk on intermolecular interactions mdpi.com. Similar approaches could reveal how the bulky phenyl groups in this compound influence its solid-state packing and intermolecular forces.
To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical structural parameters for this compound, based on typical values for related organomercury compounds.
| Parameter | Predicted Value |
| Hg-C Bond Length (Å) | ~2.10 |
| C-Hg-C Bond Angle (°) | ~175-180 |
| C-C Bond Lengths (Å) | 1.50 - 1.54 |
| C-H Bond Lengths (Å) | ~1.09 |
Note: These are estimated values for illustrative purposes and are not derived from a specific DFT calculation on this compound.
Due to the high atomic number of mercury (Z=80), its inner electrons move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to accurately describe the electronic structure and properties of mercury compounds aps.org. Relativistic effects are known to cause the contraction of s and p orbitals and the expansion of d and f orbitals.
For organomercury compounds, these effects have a pronounced impact on the Hg-C bond. The relativistic contraction of the mercury 6s orbital leads to a stronger and shorter Hg-C bond than would be predicted by non-relativistic calculations. This is a key factor in the stability of many organomercury compounds aps.org. Theoretical studies on various mercury-containing systems have consistently demonstrated the importance of including relativistic terms to achieve agreement with experimental data aps.org. A study on diphenylmercury (B1670734) highlighted that both scalar relativistic effects and electron correlation are significant in describing its electron density researchgate.net.
Electron correlation refers to the interaction between electrons in a multi-electron system. While the Hartree-Fock method provides a good initial approximation of the electronic structure, it does not fully account for electron correlation. For heavy elements like mercury, the correlation between electrons, particularly in the valence shell, plays a crucial role in determining bond energies and molecular properties.
Wave-function-based correlation treatments have been shown to be important for accurately describing the binding in solid mercury, where Hartree-Fock methods fail to predict any binding at all aps.org. For organomercury molecules, including electron correlation in theoretical calculations is essential for obtaining accurate bond dissociation energies and understanding the stability of the Hg-C bond. The interplay between relativistic effects and electron correlation is a key area of research in the computational chemistry of heavy-element compounds researchgate.net.
Theoretical Studies on Potential Mercury-Mercury Bond Stability in Related Organomercury Systems
The formation of mercury-mercury (Hg-Hg) bonds is a topic of significant interest in the chemistry of organomercury compounds. Generally, the Hg-Hg bond is considered to be weak and is not a common feature in the majority of organomercury compounds, which typically feature mercury in a +2 oxidation state with two covalent bonds to other atoms, often carbon. nucleos.comcore.ac.uk
Theoretical studies on the stability of Hg-Hg bonds often involve the analysis of dimeric or polymeric organomercury systems. These studies employ high-level quantum chemical calculations to determine the bond dissociation energy, bond length, and other parameters that characterize the strength and nature of the Hg-Hg interaction. Relativistic effects are known to play a crucial role in the bonding of heavy elements like mercury, and their inclusion in theoretical models is essential for accurate predictions. rutgers.edurutgers.edu
In the context of this compound, theoretical studies could explore the possibility of intermolecular Hg-Hg interactions in the solid state or the formation of dimeric species under specific conditions. Such studies would likely involve the computational modeling of two or more molecules of this compound and the analysis of the potential energy surface for Hg-Hg bond formation. The steric bulk of the 2,2-diphenylethyl ligands would be expected to play a significant role in the feasibility of such interactions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Reactivity and Mechanistic Pathways of Bis 2,2 Diphenylethyl Mercury
General Reactivity Patterns of Diorganomercury(II) Compounds
Diorganomercury(II) compounds, with the general formula R₂Hg, are typically characterized by a linear C-Hg-C bond arrangement. The carbon-mercury bond is predominantly covalent with low polarity, rendering these compounds stable to air and water. wikipedia.org However, the C-Hg bond is susceptible to cleavage under various conditions, including attack by electrophiles, photolysis, and thermal decomposition.
The reactivity of these compounds is significantly influenced by the nature of the organic substituents (R). Electron-withdrawing groups tend to increase the susceptibility of the C-Hg bond to nucleophilic attack, while bulky substituents, such as the 2,2-diphenylethyl group, can sterically hinder reactions at the mercury center.
A general synthetic route to diorganomercury compounds involves the reaction of a mercury(II) halide with two equivalents of an organolithium or Grignard reagent. wikipedia.orgchemeurope.com
| Reagent 1 | Reagent 2 | Product | Reference |
| Mercuric Halide (HgX₂) | Organolithium (RLi) | Diorganomercury (R₂Hg) | wikipedia.orgchemeurope.com |
| Mercuric Halide (HgX₂) | Grignard Reagent (RMgX) | Diorganomercury (R₂Hg) | wikipedia.orgchemeurope.com |
Investigation of Carbon-Mercury Bond Cleavage Reactions
The cleavage of the carbon-mercury bond is a central feature of the reactivity of diorganomercury compounds and can proceed through several mechanistic pathways.
Homolytic Cleavage: This process involves the symmetrical breaking of the C-Hg bond, where each fragment retains one of the bonding electrons, leading to the formation of a free radical (R•) and a mercury-centered radical (•HgR). wikipedia.org This pathway is often initiated by heat or light (photolysis). slideshare.net The resulting organic radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to multiple bonds, or dimerization. wikipedia.org
Heterolytic Cleavage: In this pathway, the C-Hg bond breaks asymmetrically, with one fragment retaining both bonding electrons. This typically occurs through electrophilic attack on the carbon atom, resulting in the displacement of the mercury-containing group. ucla.edu The susceptibility to electrophilic cleavage is a key aspect of organomercury chemistry, enabling the formation of new carbon-element bonds.
Transmetalation Reactions Involving Bis(2,2-diphenylethyl)mercury with Other Metal Centers
Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. Diorganomercury compounds are effective reagents for transmetalation, serving as a source of carbanionic organic groups. wikipedia.org For instance, diphenylmercury (B1670734) reacts with aluminum to form triphenylaluminium. wikipedia.orgchemeurope.com
The general form of a transmetalation reaction involving a diorganomercury compound is: R₂Hg + M'Xₙ → RₙM' + HgX₂
The feasibility and rate of these reactions depend on the relative electronegativities of the metals and the stability of the resulting organometallic species. Although no specific examples involving this compound are documented in the searched literature, it is expected to undergo transmetalation with more electropositive metals or transition metal complexes, providing a potential route to novel organometallic compounds containing the 2,2-diphenylethyl ligand.
Photochemical Reactivity of Organomercury(II) Species and Related Processes
Organomercury compounds are often sensitive to light. slideshare.net The absorption of ultraviolet radiation can lead to the homolytic cleavage of the carbon-mercury bond, generating free radicals. wikipedia.org This photolytic pathway is a common method for generating alkyl and aryl radicals under mild conditions for use in various organic transformations. wikipedia.orgresearchgate.net
The photochemical decomposition of diorganomercury compounds can be represented as: R₂Hg + hν → 2R• + Hg
The resulting organic radicals can then engage in reactions such as hydrogen abstraction from the solvent or other substrates. wikipedia.org While specific quantum yields and product distributions for the photolysis of this compound have not been reported, the presence of the phenyl groups suggests potential for interesting photochemical behavior, possibly involving excited states of the aromatic rings. The photolysis of certain mercury complexes can also lead to the formation of atomic mercury. scispace.com
Thermal Decomposition Pathways and Stability Considerations of Diorganomercury Compounds
The thermal stability of diorganomercury compounds varies significantly with the nature of the organic groups. rsc.org Decomposition can occur through homolytic cleavage of the C-Hg bond to generate radicals, or through other pathways such as β-hydrogen elimination if the alkyl group possesses a hydrogen atom on the carbon atom beta to the mercury.
In β-hydrogen elimination, a hydrogen atom from the β-carbon is transferred to the mercury atom with the concurrent cleavage of the C-Hg and C-H bonds, leading to the formation of an alkene, a C-H bond, and elemental mercury. The presence of β-hydrogens in the 2,2-diphenylethyl groups of this compound suggests that β-hydrogen elimination could be a potential thermal decomposition pathway, though this has not been experimentally verified in the available literature. The thermal decomposition of some organomercury compounds is influenced by the solvent. nih.gov
The following table provides a general overview of the decomposition of some mercury compounds.
| Compound Type | Decomposition Pathway | Key Factors | Reference |
| Diorganomercury (R₂Hg) | Homolytic Cleavage | Temperature, Light | wikipedia.org |
| Diorganomercury with β-H | β-Hydrogen Elimination | Presence of β-hydrogens, Temperature | nih.gov |
| Mercury Sulfides | Dissolution and Reduction | Solvent, Temperature | nih.gov |
Advanced Spectroscopic Characterization Techniques in Organomercury Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of diamagnetic organomercury compounds. Multi-nuclear NMR experiments provide a complete picture of the molecular framework.
A comprehensive NMR investigation of Bis(2,2-diphenylethyl)mercury would involve ¹H, ¹³C, and ¹⁹⁹Hg nuclei to confirm its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic ethyl bridge and the aromatic phenyl groups. The methylene (B1212753) protons (Hg-CH₂-) and the methine proton (-CH(Ph)₂) would likely appear as coupled signals, providing connectivity information. The phenyl protons would resonate in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon environment. This includes the two distinct carbons of the ethyl chain and the four types of carbons in the phenyl groups (ipso, ortho, meta, and para).
¹⁹⁹Hg NMR: Mercury-199 is an NMR-active nucleus (spin I = 1/2) whose chemical shift is extremely sensitive to its coordination environment. huji.ac.il For dialkyl and diaryl mercury compounds, the ¹⁹⁹Hg chemical shifts span a very wide range. huji.ac.il The observation of a single resonance in the expected region would confirm the presence of a single mercury environment and the C-Hg-C linkage. Couplings between ¹⁹⁹Hg and adjacent ¹H and ¹³C nuclei (²JHg-H and ¹JHg-C) provide definitive evidence of the carbon-mercury bond. huji.ac.il
The following table presents predicted NMR data for this compound based on its structure and known data for similar compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | 7.2-7.4 | Multiplet | - | Phenyl protons |
| ¹H | ~4.5 | Triplet | ³JHH ≈ 7-8 Hz | -CH(Ph)₂ |
| ¹H | ~2.5 | Triplet | ³JHH ≈ 7-8 Hz; ²JHgH ≈ 150-250 Hz | Hg-CH₂- |
| ¹³C | 125-145 | Multiple signals | - | Phenyl carbons |
| ¹³C | ~50 | Single signal | - | -C H(Ph)₂ |
| ¹³C | ~30 | Single signal | ¹JHgC ≈ 600-900 Hz | Hg-C H₂- |
| ¹⁹⁹Hg | -700 to -900 | Singlet | - | R₂Hg |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a rapid method for identifying functional groups and obtaining a unique "molecular fingerprint."
For this compound, IR and Raman spectra would be dominated by the vibrations of the organic ligands. Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would produce a series of characteristic sharp bands in the 1450-1600 cm⁻¹ region.
Hg-C Stretching: The mercury-carbon stretching vibrations are expected at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). These bands can be weak in IR but may be strong in the Raman spectrum, providing direct information about the metal-ligand bond. nih.gov
The table below summarizes the expected characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Technique |
| 3020-3100 | Aromatic C-H Stretch | IR, Raman |
| 2850-2960 | Aliphatic C-H Stretch | IR, Raman |
| 1580-1600 | Aromatic C=C Stretch | IR, Raman |
| 1450-1495 | Aromatic C=C Stretch | IR, Raman |
| 500-550 | Hg-C Stretch | Raman |
X-ray Crystallography for Precise Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide exact bond lengths, bond angles, and information on intermolecular packing.
Based on structural studies of other linear R₂Hg compounds, such as bis(pentafluorophenyl)mercury, a nearly linear C-Hg-C bond angle (approaching 180°) is anticipated. mdpi.com The bulky 2,2-diphenylethyl groups would significantly influence how the molecules pack in the crystal lattice, likely leading to a structure dominated by van der Waals interactions between the phenyl rings of adjacent molecules.
The following table provides an illustrative example of the type of crystallographic data that would be obtained from such an analysis.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.5 |
| b (Å) | ~8.3 |
| c (Å) | ~13.2 |
| β (°) | ~101.5 |
| Z (molecules/unit cell) | 2 |
| C-Hg-C Bond Angle (°) | ~178.0 |
| Hg-C Bond Length (Å) | ~2.10 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would show a characteristic cluster of peaks for the molecular ion [M]⁺˙ due to the natural isotopic abundance of mercury.
The fragmentation of organomercury compounds under electron ionization (EI) typically involves the cleavage of the carbon-mercury bond. rsc.org Expected fragmentation pathways for this compound would include:
Loss of one 2,2-diphenylethyl radical to form the [C₁₄H₁₃Hg]⁺ ion.
Formation of the organic fragment ion [C₁₄H₁₃]⁺ (the 2,2-diphenylethyl cation).
Further fragmentation of the organic ligand.
The table below lists the predicted major ions and their corresponding mass-to-charge ratios (m/z), based on the most abundant mercury isotope (²⁰²Hg).
| Predicted m/z (for ²⁰²Hg) | Ion Formula | Fragmentation Pathway |
| 564 | [C₂₈H₂₆²⁰²Hg]⁺˙ | Molecular Ion (M⁺˙) |
| 383 | [C₁₄H₁₃²⁰²Hg]⁺ | M - C₁₄H₁₃• |
| 181 | [C₁₄H₁₃]⁺ | M - C₁₄H₁₃Hg• |
| 165 | [C₁₃H₉]⁺ | [C₁₄H₁₃]⁺ - CH₄ |
Future Research Directions and Unanswered Questions
Development of Novel and Sustainable Synthetic Methodologies for Bis(2,2-diphenylethyl)mercury
Currently, detailed and optimized synthetic protocols specifically for this compound are not extensively reported in the literature. General synthetic routes for organomercury compounds often involve the reaction of a mercury(II) salt with a suitable organometallic nucleophile, such as a Grignard or organolithium reagent. wikipedia.org Future research should focus on developing and optimizing synthetic methods for this compound with a strong emphasis on sustainability. This includes exploring greener solvents, milder reaction conditions, and improving the atom economy of the synthesis. Furthermore, investigating alternative synthetic strategies that avoid highly reactive and hazardous intermediates would be a significant advancement.
Table 1: Potential Synthetic Routes for Investigation
| Method | Proposed Reactants | Potential Advantages |
| Grignard Reaction | 2,2-diphenylethylmagnesium bromide + Mercury(II) chloride | Well-established, potentially high-yielding |
| Organolithium Reaction | 2,2-diphenylethyllithium + Mercury(II) chloride | High reactivity of the organolithium reagent |
| Transmetalation | Other organometallic precursors + Mercury(II) salt | May offer different functional group tolerance |
Exploration of Catalytic Applications of the Compound in Organic Transformations
The catalytic activity of this compound remains an unexplored area. While organomercury compounds are known to participate in various organic reactions, their application as catalysts is less common compared to other transition metals. researchgate.net Future investigations could explore the potential of this compound to catalyze specific organic transformations. Given the presence of the bulky 2,2-diphenylethyl groups, the compound might exhibit unique steric and electronic effects that could be harnessed in catalysis. Initial screening could focus on reactions such as additions to unsaturated bonds, cyclization reactions, and cross-coupling reactions, although the latter is more commonly associated with palladium catalysis where organomercurials can act as transmetalation reagents. wikipedia.org
Advanced in situ Spectroscopic Studies of Reaction Mechanisms Involving this compound
There is no available information on the mechanistic aspects of reactions involving this compound. Advanced in situ spectroscopic techniques are crucial for understanding the reaction pathways, identifying reactive intermediates, and elucidating the role of the mercury center in chemical transformations. uu.nl Future research in this area would involve employing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy under reaction conditions to monitor the transformation of this compound and the formation of products in real-time. Such studies are fundamental to the rational design of new reactions and catalysts. acs.org For instance, monitoring the change in the chemical shift of the carbon atoms bonded to mercury could provide insights into the electronic changes at the metal center during a reaction.
High-Throughput Screening Approaches for Discovering Novel Reactivity Patterns
The reactivity of this compound has not been systematically explored. High-throughput screening (HTS) offers a powerful methodology to rapidly investigate the reactivity of a compound under a wide array of conditions and with a diverse set of reactants. analytical-sales.com An HTS campaign for this compound could be designed to screen for new types of reactions and to identify conditions under which it exhibits interesting chemical behavior. This could involve testing its reactivity against a library of electrophiles, nucleophiles, and in the presence of various additives and potential co-catalysts. The data generated from such screens could accelerate the discovery of novel applications for this compound. sigmaaldrich.com
Table 2: Hypothetical High-Throughput Screening Array for Reactivity Discovery
| Reaction Type | Substrate Library | Variable Parameters |
| Addition Reactions | Alkenes, Alkynes | Temperature, Solvent, Additives |
| C-H Activation | Aromatic and Aliphatic Substrates | Oxidants, Ligands |
| Cross-Coupling | Aryl Halides, Boronic Acids | Co-catalyst, Base, Solvent |
Synergistic Experimental and Computational Research Strategies for Comprehensive Understanding
A combined experimental and computational approach would be highly beneficial for a comprehensive understanding of this compound, yet no such studies have been published. rsc.org Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of the molecule. mdpi.com Theoretical calculations could be used to predict reaction pathways, rationalize observed reactivity, and guide the design of new experiments. For example, calculating the bond dissociation energy of the carbon-mercury bond could help in predicting its reactivity in radical reactions. The synergy between theoretical predictions and experimental validation is a cornerstone of modern chemical research. elsevier.com
Q & A
Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in organomercury compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
